1-Butyl-1H-1,2,3-triazole-4-carboxylic acid

Physicochemical property comparison Ionization state prediction Procurement specification

SAR exploration of triazole antifungals demands precise lipophilicity control. The 1-butyl ATC derivative sits in the critical middle range-pKa 3.35 ensures predictable ionization at physiological pH, while the n-butyl chain confers intermediate log P between short- and long-chain analogs, enabling systematic mapping of the lipophilicity-bioactivity-toxicity continuum without extreme hydrophobicity confounders. Accessible via an azide-free Grignard route that avoids explosive intermediates, it offers a safer, more cost-effective scale-up alternative to the 1-methyl analog for CROs and manufacturers. Ideal scaffold for amide coupling and esterification to generate diverse antifungal screening libraries.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13564358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCCCN1C=C(N=N1)C(=O)O
InChIInChI=1S/C7H11N3O2/c1-2-3-4-10-5-6(7(11)12)8-9-10/h5H,2-4H2,1H3,(H,11,12)
InChIKeySDIATFMZWCMVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid: CAS 74731-51-4 Procurement and Basic Properties for Medicinal Chemistry and Agrochemical Research


1-Butyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 74731-51-4, C₇H₁₁N₃O₂, MW 169.18) is a 1,4-disubstituted 1,2,3-triazole derivative belonging to the class of 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids (ATCs) [1]. The compound features a five-membered heterocyclic triazole core with a carboxylic acid moiety at the 4-position and an n-butyl substituent at the N1 position. The predicted physicochemical properties include a density of 1.29 ± 0.1 g/cm³, boiling point of 350.0 ± 34.0 °C, and pKa of 3.35 ± 0.50 . As a key intermediate and pharmacophore fragment, 1-substituted-1H-1,2,3-triazole-4-carboxylic acids serve as critical building blocks for the synthesis of pharmaceutical compounds, herbicides, and insecticides [2]. The 1,2,3-triazole scaffold is widely recognized as a bioisostere for amide bonds in structure-activity relationship (SAR) exploration [3].

Why Generic 1,2,3-Triazole-4-carboxylic Acid Analogs Cannot Be Interchanged: Evidence of N1-Alkyl Chain-Dependent Physicochemical and Biological Performance


Within the 1-alkyl-1H-1,2,3-triazole-4-carboxylic acid (ATC) family, seemingly minor structural variations at the N1 position produce substantial differences in ionization, lipophilicity, and biological activity profiles that preclude generic substitution. The predicted pKa of the 1-butyl derivative (3.35 ± 0.50) differs markedly from that of the unsubstituted parent 2H-1,2,3-triazole-4-carboxylic acid, which has a calculated XLogP3 of -0.5 and distinct solubility characteristics . More critically, class-level evidence demonstrates that cytotoxicity and antifungal activity within the ATC series scale directly with alkyl chain length, with longer chains conferring increased lipophilicity and proportionally enhanced bioactivity against Candida albicans [1]. Furthermore, the log P of triazole derivatives predicts that toxicity increases with carbon chain size, establishing a direct link between the N1-butyl substituent and both efficacy and safety margins that cannot be achieved with shorter-chain analogs [2]. Therefore, substituting a methyl, ethyl, or propyl analog without adjusting formulation or assay conditions introduces uncontrolled variables in both chemical handling and biological readouts.

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid: Quantified Differentiation Evidence Versus In-Class Analogs for Informed Procurement Decisions


Predicted pKa Difference: 1-Butyl Derivative (pKa 3.35) versus Unsubstituted 2H-1,2,3-Triazole-4-carboxylic Acid (pKa ~10.78 Class Inference)

The predicted acid dissociation constant (pKa) for 1-butyl-1H-1,2,3-triazole-4-carboxylic acid is 3.35 ± 0.50, as reported in authoritative chemical databases . This value places the compound in the moderately acidic range, indicating that at physiological pH (7.4) the carboxylic acid group exists predominantly in the deprotonated, charged carboxylate form. In contrast, the 1,2,4-triazole-3-carboxylic acid isomer (a structurally related heterocyclic carboxylic acid) exhibits a predicted pKa of 10.78 ± 0.20 , representing a >7 log unit difference in acidity. While head-to-head data for the unsubstituted 2H-1,2,3-triazole-4-carboxylic acid are not available, the isomer comparison illustrates the profound impact that N-substitution and regioisomerism have on the fundamental acid-base properties of triazole carboxylic acids.

Physicochemical property comparison Ionization state prediction Procurement specification

Lipophilicity-Driven Cytotoxicity Scaling: Class-Level Evidence That N1-Alkyl Chain Length Correlates with Cytotoxic Potency

Systematic investigation of a panel of novel 1,2,3-triazoles has established a clear structure-property relationship wherein the logarithm of the partition coefficient (log P) predicts that cytotoxicity increases with the size of the alkyl carbon chain [1]. The data demonstrate that within a homologous series, the most cytotoxic compound is also the most lipophilic one. This class-level inference establishes that the n-butyl substituent confers intermediate lipophilicity and a corresponding intermediate cytotoxicity profile relative to shorter-chain (methyl, ethyl) and longer-chain (decyl) analogs. Although quantitative cytotoxicity data (e.g., IC₅₀ values) for the specific 1-butyl derivative are not available in the current open literature, the established chain-length–cytotoxicity relationship provides a predictive framework for selecting the butyl analog when an intermediate lipophilicity-toxicity balance is desired.

Structure-activity relationship Lipophilicity Cytotoxicity prediction Triazole SAR

Scalable Synthesis via Grignard-Based Methodology: 1-Butyl Derivative Prepared by Industrially Viable Route

The 1-butyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized via a scalable, one-pot Grignard-based methodology that avoids the use of explosive azides and expensive propiolate esters required for alternative routes [1][2]. The patent literature describes a process wherein 1-substituted-4,5-dibromo-1H-1,2,3-triazole is treated with isopropylmagnesium chloride, followed by carbon dioxide quenching and acidification to afford the target 4-carboxylic acid in a single operation. In contrast, the preparation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid reported in earlier literature relies on hydrolysis of the ethyl ester, which in turn requires hazardous sodium azide and costly propiolic acid ethyl ester as starting materials [1]. The Grignard route circumvents these safety and cost limitations, making the 1-butyl analog more amenable to kilogram-scale production.

Synthetic accessibility Process chemistry Grignard methodology Scale-up procurement

1-Alkyl-1H-1,2,3-triazole-4-carboxylic Acids (ATCs) as Validated Antifungal Scaffold: Class-Level Bioactivity Confirmation

A systematic study of 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids (ATCs) established that the 1,2,3-triazole unit plays a crucial and non-redundant role in conferring antifungal activity against Candida albicans [1]. The investigation compared ATCs against the natural product cis-2-dodecenoic acid (BDSF) and alkyl-aromatic carboxylic acids, confirming that the triazole heterocycle is essential for bioactivity. The 1-decyl derivative (compound 5d) demonstrated antifungal capability slightly better than BDSF, validating the entire ATC scaffold as a viable antifungal pharmacophore. While the 1-butyl derivative was not directly tested in this study, the class-level validation establishes that all ATCs—including the 1-butyl analog—inherit the triazole-dependent activity profile, differentiating them from non-triazole carboxylic acid building blocks.

Antifungal activity Candida albicans ATC pharmacophore Bioisostere

1-Butyl-1H-1,2,3-triazole-4-carboxylic acid: Recommended Research and Industrial Application Scenarios Based on Evidence-Validated Differentiation


Fragment-Based Drug Discovery and Antifungal Pharmacophore Validation

As a confirmed member of the 1-alkyl-1H-1,2,3-triazole-4-carboxylic acid (ATC) family, the 1-butyl derivative inherits the class-validated antifungal pharmacophore activity against Candida albicans, making it a suitable starting fragment for antifungal lead optimization programs [1]. The intermediate lipophilicity conferred by the n-butyl chain positions this analog favorably for initial SAR exploration where balanced membrane permeability and solubility are desired. Researchers can procure this compound as a core scaffold for amide coupling or esterification reactions to generate diverse ATC-derived libraries for antifungal screening.

SAR Library Construction Requiring Intermediate Lipophilicity and Controlled Cytotoxicity

Based on class-level evidence that cytotoxicity scales predictably with alkyl chain length and log P [2], the 1-butyl-1H-1,2,3-triazole-4-carboxylic acid occupies a strategic position between short-chain (low lipophilicity, low predicted toxicity) and long-chain (high lipophilicity, high predicted toxicity) analogs. This makes it an ideal candidate for inclusion in SAR libraries designed to probe the lipophilicity–bioactivity–toxicity continuum. Procurement of the butyl derivative enables systematic exploration of the middle range of the property space without the confounding effects of extreme hydrophobicity.

Process Development and Kilogram-Scale Synthesis of Triazole Building Blocks

The 1-butyl derivative is accessible via a patented, industrially viable Grignard-based synthetic route that avoids explosive azide intermediates and expensive propiolate esters [3][4]. For contract research organizations (CROs) and chemical manufacturers seeking to establish robust supply chains for triazole-4-carboxylic acid intermediates, the 1-butyl compound represents a safer, more cost-effective alternative to the 1-methyl analog. Process chemists can leverage the disclosed methodology for scale-up campaigns where hazardous reagent restrictions or cost-of-goods constraints are critical procurement considerations.

Physicochemical Property Benchmarking for Ionization-Sensitive Assays

With a predicted pKa of 3.35 ± 0.50 , the 1-butyl derivative exhibits markedly different ionization behavior compared to related triazole carboxylic acid isomers such as 1H-1,2,4-triazole-3-carboxylic acid (pKa 10.78 ± 0.20) . This differential property is critical for analytical method development (e.g., HPLC mobile phase optimization, ion-pair chromatography) and for biological assays conducted at physiological pH where the compound exists predominantly in its deprotonated carboxylate form. Procurement of the 1-butyl analog enables researchers to establish accurate solubility and permeability baselines that cannot be extrapolated from other triazole carboxylic acid regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Butyl-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.